6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxo derivative .
Scientific Research Applications
6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied . For instance, it may inhibit certain kinases or interact with DNA .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent, which can affect its reactivity and biological activity.
6-Chloro-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Uniqueness
6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C8H7BrN2O2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
6-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-5-2-3-6(9)10-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
ZRFADYRSWCVIIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.